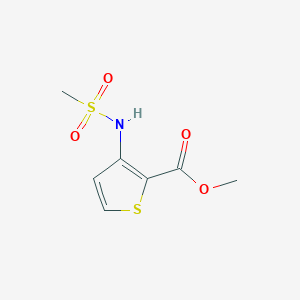
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Descripción general
Descripción
“3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is a chemical compound with the CAS Number: 199340-92-6 . It has a molecular weight of 185.06 and its IUPAC name is 3-methyl-1H-pyrazole-4,5-diamine dihydrochloride . It is stored at room temperature and is a solid in physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride”, involves various methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The InChI code for “3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is 1S/C4H8N4.2ClH/c1-2-3(5)4(6)8-7-2;;/h5H2,1H3,(H3,6,7,8);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Pyrazole derivatives, including “3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride”, are known to undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is a solid at room temperature . The compound’s molecular weight is 185.06 , and its linear formula is C4 H8 N4 . 2 Cl H .Aplicaciones Científicas De Investigación
For additional technical details, you can find the MSDS here and related peer-reviewed papers at Sigma-Aldrich . Additionally, the structural–activity relationship of related compounds can be found in this article on 4,5-dihydro-1H-pyrazole . provides information on 3-Methyl-1H-pyrazole-4-Carbaldehyde, which shares some similarities with our compound.
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazoline derivatives, which are structurally similar to this compound, have been known to exhibit a wide range of biological activities, including anticancer, antitumor, anti-androgenic, antioxidant, antimicrobial, antiviral, antitubercular, antimalarial, anti-amoebic, cox-ii inhibitory, monoamine oxidase inhibitory, xanthine oxidase inhibitory, and amine oxidase inhibitory activities .
Mode of Action
It’s worth noting that pyrazoline derivatives have been known to inhibit various enzymes, which could potentially disrupt cellular processes and lead to the aforementioned biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar pyrazoline derivatives, it’s likely that multiple pathways are affected .
Result of Action
Based on the wide range of biological activities exhibited by similar pyrazoline derivatives, it’s likely that the compound has significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the interactions between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Propiedades
IUPAC Name |
5-methyl-1H-pyrazole-3,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-2-3(5)4(6)8-7-2;;/h5H2,1H3,(H3,6,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLLARVXPUOAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B3022941.png)

![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)

![2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022947.png)

![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)